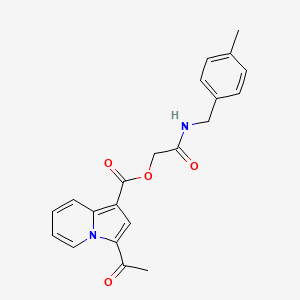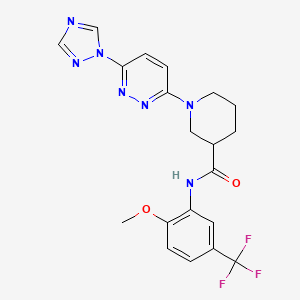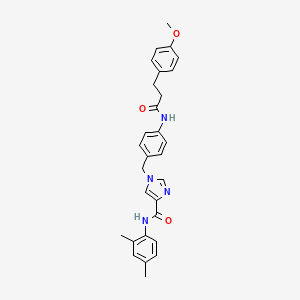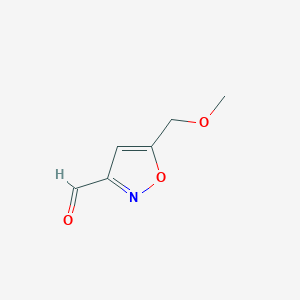
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three oxygen atoms. The compound is also referred to as FMOX or 5-FPMOX. It has been widely used in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique characteristics.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of new Schiff bases, which have shown promising antimicrobial activity . These bases were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes . Several of these new substances have shown moderate antifungal activity against Candida spp .
Antifungal Activity
In addition to their antimicrobial properties, these Schiff bases have also demonstrated antifungal activity. The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety .
Cytotoxicity Studies
The synthesized compounds were also tested for their effect on cell lines to check their toxicity . This is crucial in determining the safety of these compounds for potential therapeutic use.
Inhibition of Kynurenine Pathway
The diaryl hydroxylamine scaffold, which includes the 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, has been identified as a promising inhibitor of the kynurenine pathway . This pathway is the major route of tryptophan degradation in vertebrates and is often activated in cancer .
Drug Design
The compound has been used in drug design, particularly in the bioisosteric replacement of a phenyl ring or heteroaromatic with the ferrocenyl group . This can lead to compounds with enhanced potency and/or selectivity .
Anticancer Research
The compound has been used in anticancer research. The diaryl hydroxylamine scaffold, which includes the 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, has been evaluated for its ability to inhibit three enzymes that catalyze the first and rate-limiting step of the kynurenine pathway . This pathway is often activated in cancer, making it a promising target for anticancer therapies .
properties
IUPAC Name |
5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBQVGOCMHOZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)


![(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide](/img/structure/B2631031.png)



![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)
![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)
![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)